

What is the chemical structure of Indobufen-d5?

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Compound of Interest

Compound Name: Indobufen-d5

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An In-depth Technical Guide to Indobufen-d5

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental methodologies for **Indobufen-d5**, a deuterated analog of the antiplatelet agent Indobufen.

Chemical Structure and Properties

Indobufen-d5 is a stable isotope-labeled form of Indobufen, where five hydrogen atoms on the butanoic acid side chain have been replaced by deuterium.^{[1][2]} This labeling makes it a valuable tool in pharmacokinetic and metabolic studies, often used as an internal standard for quantitative analysis of Indobufen in biological matrices. The substitution of hydrogen with deuterium imparts a higher mass, which is readily distinguishable by mass spectrometry, without significantly altering the chemical properties of the molecule.

The chemical name for **Indobufen-d5** is 2-(4-(1-oxoisoindolin-2-yl)phenyl)butanoic-3,3,4,4,4-d5 acid.^[2]

Chemical Structure of **Indobufen-d5**:

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The following table summarizes the key chemical properties of Indobufen and its deuterated analog, **Indobufen-d5**.

Property	Indobufen	Indobufen-d5
Chemical Formula	C ₁₈ H ₁₇ NO ₃ [3]	C ₁₈ H ₁₂ D ₅ NO ₃ [2]
Average Molecular Weight	295.338 g/mol [3]	Approx. 300.37 g/mol
Monoisotopic Molecular Weight	295.120843 g/mol [3]	Approx. 300.1522 g/mol
CAS Number	63610-08-2[4]	Not available
Synonyms	Ibustrin, K 3920[5]	Ibustrin-d5[1]
Appearance	Solid	Solid
Solubility	DMSO: 59 mg/mL (199.77 mM)[5]	Expected to be similar to Indobufen

Experimental Protocols

While specific synthesis protocols for **Indobufen-d5** are proprietary, a plausible approach involves the deuteration of a precursor to the butanoic acid side chain. The synthesis of the parent compound, Indobufen, often involves the coupling of a phenylbutanoic acid derivative with an isoindolinone moiety.[6][7]

Illustrative Protocol for Precursor Synthesis:

- Starting Material: A suitable precursor, such as ethyl 2-bromobutanoate.

- **Deuteration:** The deuteration can be achieved through a multi-step process. For example, reduction of a double bond in a precursor molecule using deuterium gas (D_2) with a suitable catalyst (e.g., Palladium on carbon). Alternatively, a deuterated starting material, such as d_6 -ethanol, could be used to introduce the deuterium atoms at the desired positions early in the synthesis of the butanoic acid chain.
- **Coupling:** The resulting deuterated phenylbutanoic acid derivative is then coupled with 2-(4-aminophenyl)isoindolin-1-one under standard peptide coupling conditions or via a multi-step process involving the appropriate functional group transformations.
- **Purification:** The final product, **Indobufen- d_5** , is purified using chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC).
- **Characterization:** The structure and purity of the synthesized **Indobufen- d_5** are confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (1H -NMR and 2H -NMR) and Mass Spectrometry (MS) to verify the incorporation and position of the deuterium atoms and to determine the isotopic purity.

Indobufen- d_5 is ideally suited as an internal standard for the quantification of Indobufen in biological samples (e.g., plasma) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol Outline:

- **Sample Preparation:**
 - To 100 μL of plasma sample, add 10 μL of **Indobufen- d_5** internal standard working solution (e.g., at 1 $\mu g/mL$).
 - Add 300 μL of acetonitrile to precipitate proteins.
 - Vortex for 1 minute, then centrifuge at 12,000 rpm for 10 minutes.
 - Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

- Reconstitute the residue in 100 μ L of the mobile phase.
- LC Conditions:
 - Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 μ m).
 - Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
 - Flow Rate: 0.4 mL/min.
 - Injection Volume: 5 μ L.
- MS/MS Conditions:
 - Ionization: Electrospray Ionization (ESI), positive mode.
 - Detection: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - Indobufen: Q1 -> Q3 (e.g., m/z 296.1 -> 250.1)
 - **Indobufen-d5**: Q1 -> Q3 (e.g., m/z 301.1 -> 255.1)
- Quantification: The concentration of Indobufen in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve.

Mechanism of Action of Indobufen

Indobufen functions as a reversible inhibitor of the cyclooxygenase (COX) enzyme, with a preference for the COX-1 isoform.^{[8][9]} By inhibiting COX-1, Indobufen effectively suppresses the synthesis of thromboxane A₂, a potent promoter of platelet aggregation.^{[5][10]} This action underlies its clinical use as an antiplatelet agent to prevent thrombotic events.^{[3][11]} Additionally, the inhibition of the COX pathway leads to a reduction in the production of prostaglandins, which are mediators of inflammation and pain.^[8] Indobufen has also been shown to inhibit platelet aggregation induced by other agonists like ADP.^[12]

The following diagram illustrates the mechanism of action of Indobufen.

Caption: Mechanism of action of Indobufen via inhibition of the COX-1 enzyme.

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